15-Methoxyansamitocin P-3
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Overview
Description
15-Methoxyansamitocin P-3 is a compound that has been isolated from Anomodon attenuatus, Claopodium crispifolium, Isothecium subdiversiforme, and Thamnobryum sandei . It has shown antitumor potential .
Synthesis Analysis
The compound this compound has been isolated from Anomodon attenuatus, Claopodium crispifolium, Isothecium subdiversiforme, and Thamnobryum sandei . The production of ansamitocin P-3, a related compound, has been enhanced in Actinosynnema pretiosum by a synergistic effect of glycerol and glucose .Molecular Structure Analysis
The molecular formula of this compound is C33H45ClN2O10 .Scientific Research Applications
Hydroxylation Studies
Hydroxylation of ansamitocin P-3 has been explored to produce derivatives like 15-hydroxyansamitocin P-3 (PHO-3) and 15-epi-15-hydroxyansamitocin P-3 (epi-PHO-3), leading to new compounds with potential applications in medicinal chemistry (Izawa et al., 1981).
Chemoenzymatic Approaches
The enantioselective total synthesis of proansamitocin, a precursor of ansamitocin P-3, has been described. This process involved feeding proansamitocin to a specific actinomycete strain, yielding ansamitocin P-3 and its derivative dechloroansamitocin P-3, highlighting a method for producing these compounds for further research applications (Meyer et al., 2007).
Antibiotic Activity Research
Research has been conducted on the synthesis and evaluation of various compounds with antibiotic properties, where derivatives related to ansamitocin P-3 structure have been explored for their potential antibacterial activity. For instance, compounds like the tricyclic furo[3,2-c] isochromen-2-trione unit have shown activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating the potential of ansamitocin P-3 derivatives in the development of new antibiotics (Bianchi et al., 2004).
Insulin-Secretagogue Activity
Studies have explored the effects of compounds like p-methoxycinnamic acid, a derivative related to ansamitocin P-3, on plasma glucose and insulin concentrations. Such research provides insights into the potential of ansamitocin P-3 derivatives in treating conditions like diabetes, by stimulating insulin secretion from the pancreas (Yibchok-anun et al., 2008).
Antitumor Activity
Research into analogues of ansamitocin P-3, such as camptothecin analogues, has been conducted to evaluate their antitumor activities. This research helps in understanding the potential applications of ansamitocin P-3 derivatives in cancer therapy (Wani et al., 1980).
Adipocyte Differentiation
Studies like those investigating the effects of 15-methoxypinusolidic acid, related to ansamitocin P-3, on adipocyte differentiation have provided insights into the potential use of these compounds in managing obesity-related conditions (Lee et al., 2010).
Antibacterial Evaluation
Research into derivatives of ansamitocin P-3, such as 8-hydroxycycloberberine, has been conducted to explore their antibacterial activities, especially against drug-resistant strains like MRSA, indicating the potential of ansamitocin P-3 derivatives in developing new antibacterial agents (Yang et al., 2019).
Mechanism of Action
Properties
CAS No. |
117860-08-9 |
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Molecular Formula |
C33H45ClN2O10 |
Molecular Weight |
665.177 |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,15,20-trimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C33H45ClN2O10/c1-17(2)30(38)45-25-15-26(37)36(6)21-13-20(14-22(41-7)27(21)34)28(43-9)18(3)11-10-12-24(42-8)33(40)16-23(44-31(39)35-33)19(4)29-32(25,5)46-29/h10-14,17,19,23-25,28-29,40H,15-16H2,1-9H3,(H,35,39)/b12-10+,18-11+/t19-,23+,24-,25+,28?,29+,32+,33+/m1/s1 |
InChI Key |
HCVXCBYLIZAAEV-XXGGWIJGSA-N |
SMILES |
CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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